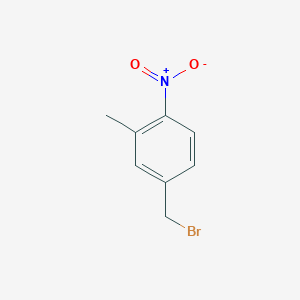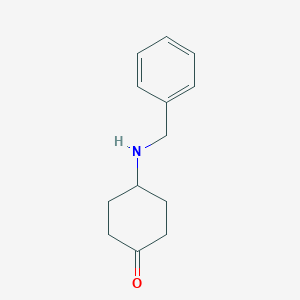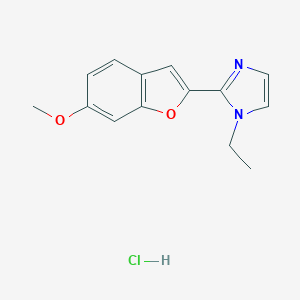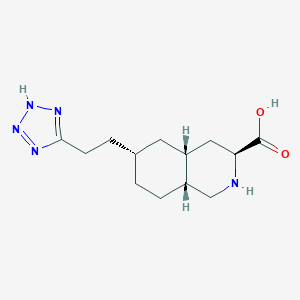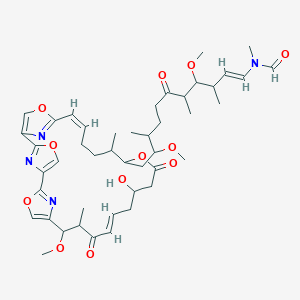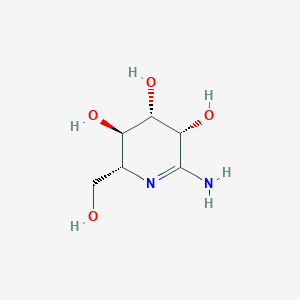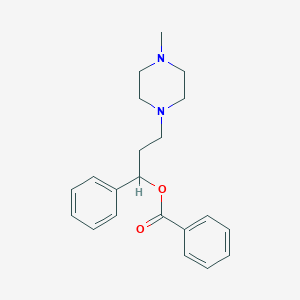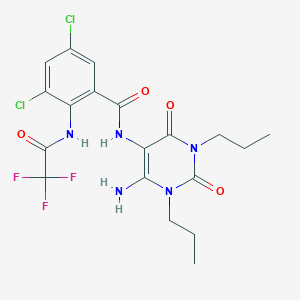
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications in cancer treatment. TAK-659 has been found to be effective in inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling.
作用机制
TAK-659 works by inhibiting the activity of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, a key enzyme involved in B-cell receptor signaling. N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to the suppression of cancer cell growth and proliferation. TAK-659 has also been found to inhibit other signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.
生化和生理效应
TAK-659 has been found to have several biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and also inhibit their migration and invasion. TAK-659 has also been found to modulate the immune response by enhancing the activity of T cells and natural killer cells.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its specificity for N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, TAK-659 has also been found to have some limitations in lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and efficacy. TAK-659 has also been found to have some toxicity in normal cells, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on TAK-659. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to explore its potential therapeutic applications in other types of cancer, such as solid tumors. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 to improve its bioavailability and efficacy.
合成方法
The synthesis of TAK-659 involves several steps, including the reaction of 3,5-dichloro-2-nitrobenzoic acid with 2,2,2-trifluoroacetamide, followed by the reduction of the resulting intermediate to obtain 3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide. The final step involves the reaction of this intermediate with N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl) to obtain TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been found to be effective in inhibiting the growth and proliferation of cancer cells, including those in chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and multiple myeloma (MM). TAK-659 has also been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.
属性
CAS 编号 |
154623-75-3 |
|---|---|
产品名称 |
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dichloro-2-(2,2,2-trifluoroacetamido)benzamide |
分子式 |
C19H20Cl2F3N5O4 |
分子量 |
510.3 g/mol |
IUPAC 名称 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3,5-dichloro-2-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C19H20Cl2F3N5O4/c1-3-5-28-14(25)13(16(31)29(6-4-2)18(28)33)26-15(30)10-7-9(20)8-11(21)12(10)27-17(32)19(22,23)24/h7-8H,3-6,25H2,1-2H3,(H,26,30)(H,27,32) |
InChI 键 |
GKIUUQGKCOLDCF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C(F)(F)F)N |
规范 SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C(F)(F)F)N |
同义词 |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-3,5-dichloro-2-[(trifluoroacetyl)amino]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



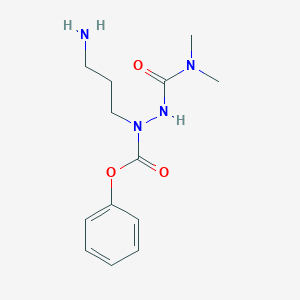
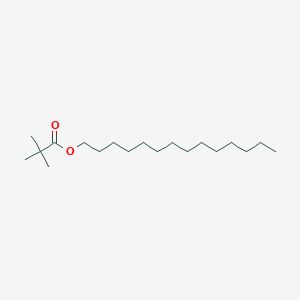
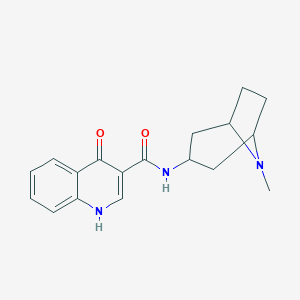
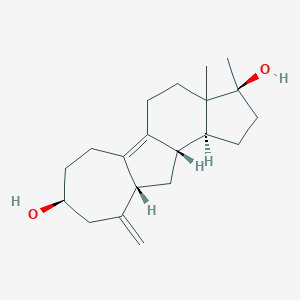
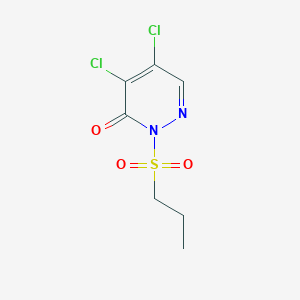
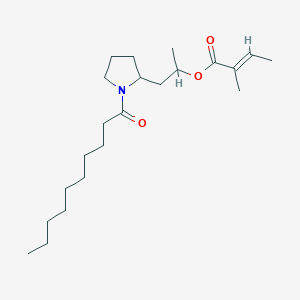
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
